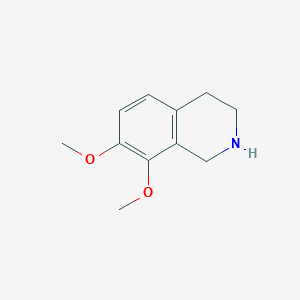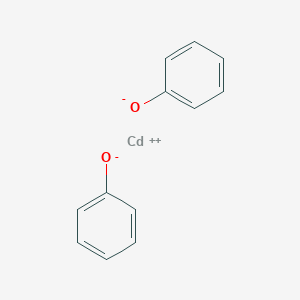
Cadmium diphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium diphenolate is a chemical compound that is widely used in scientific research due to its unique properties. This compound is synthesized through a specific method and has various applications in the field of science.
Mecanismo De Acción
The mechanism of action of cadmium diphenolate is not well understood. However, it is believed to act as a Lewis acid catalyst, which promotes the formation of chemical bonds between reactants.
Biochemical and Physiological Effects
This compound has been shown to have a toxic effect on living organisms. It is known to accumulate in various tissues and organs, including the liver and kidneys, and can cause damage to these organs. In addition, it has been shown to have a negative effect on the reproductive system and can cause developmental abnormalities in offspring.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cadmium diphenolate in lab experiments is its unique properties, which make it a useful catalyst in various chemical reactions. However, its toxicity can be a limitation, as it can pose a risk to researchers working with the compound. In addition, its potential negative effects on living organisms can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of cadmium diphenolate in scientific research. One area of interest is in the development of new catalysts based on the properties of this compound. Another area of interest is in the study of the toxic effects of this compound on living organisms, with the goal of developing strategies to mitigate these effects. Finally, there is potential for the use of this compound in the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of cadmium diphenolate involves the reaction of cadmium acetate with diphenol in the presence of a base. The reaction produces a white precipitate that is purified through recrystallization. The resulting compound is a white powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Cadmium diphenolate is widely used in scientific research due to its unique properties. It is used as a catalyst in various chemical reactions, including the synthesis of organic compounds. It is also used as a precursor in the synthesis of cadmium oxide nanoparticles, which have potential applications in the field of nanotechnology.
Propiedades
Número CAS |
18991-05-4 |
|---|---|
Fórmula molecular |
C12H10CdO2 |
Peso molecular |
298.62 g/mol |
Nombre IUPAC |
cadmium(2+);diphenoxide |
InChI |
InChI=1S/2C6H6O.Cd/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |
Clave InChI |
VTMTVGYCRBFFCS-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Cd+2] |
SMILES canónico |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Cd+2] |
Sinónimos |
cadmium diphenolate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



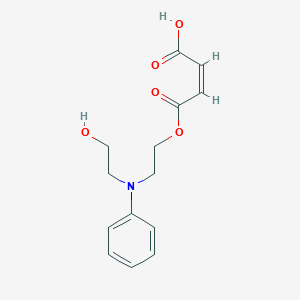
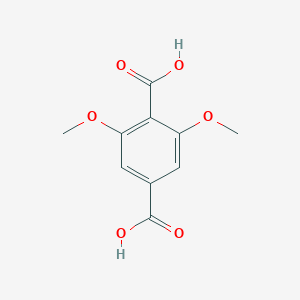

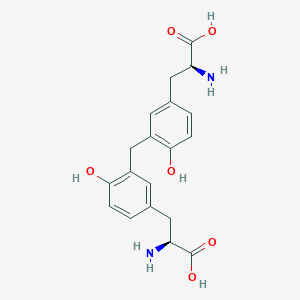
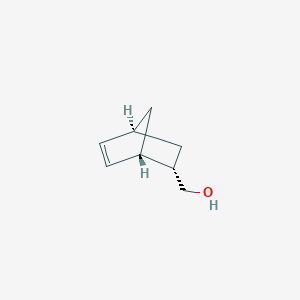
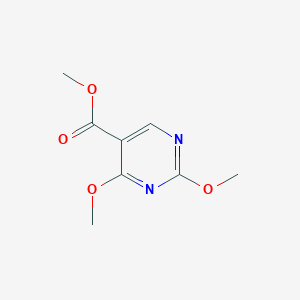
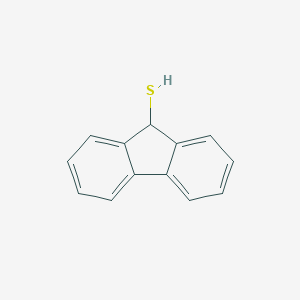

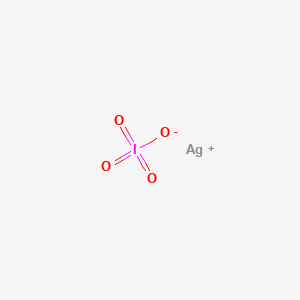
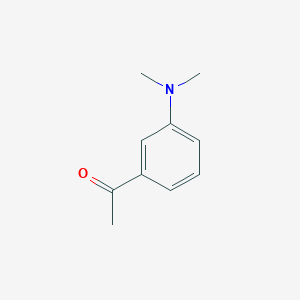
![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)
